molecular formula C17H16N2O2 B2772039 N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 922885-45-8

N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No.: B2772039
CAS No.: 922885-45-8
M. Wt: 280.327
InChI Key: KBXOIANXCLTLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound that belongs to the class of organic compounds known as benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The structure of this compound includes a pyrrolidinone ring attached to a phenyl group, which is further connected to a benzamide moiety.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16-7-4-12-19(16)15-10-8-14(9-11-15)18-17(21)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXOIANXCLTLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide typically involves the reaction of 4-aminobenzamide with 2-oxopyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide can be compared with other similar compounds, such as:

  • 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
  • 3-Hydroxy-N-(4-methylphenyl)benzamide
  • 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.

Biological Activity

N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound functions primarily through its interaction with various enzymes and receptors, which can lead to modulation of biological pathways. The compound has been identified as an inhibitor of certain enzymes, particularly cyclooxygenase (COX), which plays a crucial role in inflammatory processes. By inhibiting COX activity, this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase enzymes, suggesting potential use as an anti-inflammatory agent.
  • Antimicrobial Properties : Research indicates that similar compounds exhibit antibacterial activities, potentially targeting bacterial cell processes such as menaquinone biosynthesis and membrane integrity .
  • Anticancer Activity : Some derivatives of benzamide compounds have demonstrated antiproliferative effects against various cancer cell lines, indicating a potential role in cancer therapy .

1. Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of this compound, it was found to significantly reduce inflammation markers in vitro. The compound's ability to modulate COX activity was highlighted, with IC50 values indicating effective inhibition at low concentrations.

2. Antimicrobial Studies

Research conducted on related benzamide derivatives revealed that modifications in the structure could enhance antimicrobial potency. For instance, a derivative resembling this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL .

3. Anticancer Activity

A series of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates were evaluated for their anticancer properties. These compounds showed antiproliferative activity in the low nanomolar to low micromolar range across several human cancer cell lines (HT-1080, HT-29, M21, and MCF7). The mechanism involved microtubule depolymerization, which is critical for cancer cell proliferation .

Data Table: Summary of Biological Activities

Activity Mechanism References
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of bacterial membranes
AnticancerMicrotubule depolymerization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.